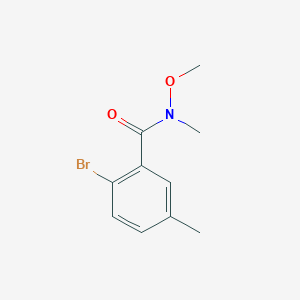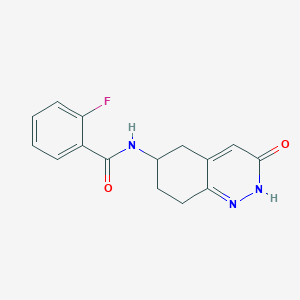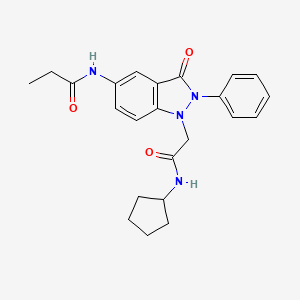
rac-(1R,2S)-2-fluorocyclobutane-1-sulfonyl chloride, cis
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Rac-(1R,2S)-2-Fluorocyclobutane-1-sulfonyl chloride, cis (FCS) is a versatile organic compound with a wide range of applications in the fields of organic synthesis and drug discovery. FCS is a fluorinated cyclic sulfonyl chloride that serves as a useful building block for the synthesis of various organic compounds, including drugs and other bioactive compounds. FCS is also used as a reagent in a variety of reactions, such as the synthesis of polymers, polysaccharides, and peptides.
Aplicaciones Científicas De Investigación
Rac-(1R,2S)-2-fluorocyclobutane-1-sulfonyl chloride, cis is widely used in organic synthesis and drug discovery due to its versatility. It is used as a reagent in a variety of reactions, such as the synthesis of polymers, polysaccharides, and peptides. rac-(1R,2S)-2-fluorocyclobutane-1-sulfonyl chloride, cis is also used in the synthesis of drugs and other bioactive compounds, such as antibiotics, antivirals, and anti-cancer agents. Additionally, rac-(1R,2S)-2-fluorocyclobutane-1-sulfonyl chloride, cis is used in the synthesis of chiral compounds, which are essential for the development of new drugs.
Mecanismo De Acción
Rac-(1R,2S)-2-fluorocyclobutane-1-sulfonyl chloride, cis is a versatile organic compound that is used as a reagent in a variety of reactions. In organic synthesis, rac-(1R,2S)-2-fluorocyclobutane-1-sulfonyl chloride, cis acts as a nucleophile, attacking electrophilic centers in the substrates to form new bonds. In drug discovery, rac-(1R,2S)-2-fluorocyclobutane-1-sulfonyl chloride, cis can be used to modify existing compounds to create new compounds with desired properties. rac-(1R,2S)-2-fluorocyclobutane-1-sulfonyl chloride, cis can also be used to form chiral compounds, which are essential for the development of new drugs.
Biochemical and Physiological Effects
rac-(1R,2S)-2-fluorocyclobutane-1-sulfonyl chloride, cis has a wide range of applications in the fields of organic synthesis and drug discovery, but its biochemical and physiological effects are largely unknown. rac-(1R,2S)-2-fluorocyclobutane-1-sulfonyl chloride, cis is not known to be toxic, but it is important to note that it is not approved for human or animal consumption and should be handled with care.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Rac-(1R,2S)-2-fluorocyclobutane-1-sulfonyl chloride, cis has several advantages for lab experiments, including its low cost and its versatility. rac-(1R,2S)-2-fluorocyclobutane-1-sulfonyl chloride, cis is also relatively easy to synthesize and is widely available. However, rac-(1R,2S)-2-fluorocyclobutane-1-sulfonyl chloride, cis has some limitations for lab experiments, including its reactivity and its potential for causing unwanted side reactions. Additionally, rac-(1R,2S)-2-fluorocyclobutane-1-sulfonyl chloride, cis should be handled with care due to its potential for causing irritation and burns.
Direcciones Futuras
There are a variety of potential future directions for rac-(1R,2S)-2-fluorocyclobutane-1-sulfonyl chloride, cis. For example, further research could be conducted to better understand its biochemical and physiological effects. Additionally, rac-(1R,2S)-2-fluorocyclobutane-1-sulfonyl chloride, cis could be used in the synthesis of new drugs and other bioactive compounds. Finally, rac-(1R,2S)-2-fluorocyclobutane-1-sulfonyl chloride, cis could be used to modify existing compounds to create new compounds with desired properties.
Métodos De Síntesis
Rac-(1R,2S)-2-fluorocyclobutane-1-sulfonyl chloride, cis is synthesized through a two-step process. The first step involves the synthesis of the cyclobutane-1-sulfonyl chloride precursor, which is prepared by reacting cyclobutanol with thionyl chloride in an inert atmosphere. The second step involves the fluorination of the cyclobutane-1-sulfonyl chloride precursor with fluorine gas to produce rac-(1R,2S)-2-fluorocyclobutane-1-sulfonyl chloride, cis. This process is typically carried out at temperatures of up to 160°C and is usually catalyzed by a metal halide, such as zinc chloride.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for rac-(1R,2S)-2-fluorocyclobutane-1-sulfonyl chloride, cis involves the conversion of a cyclobutane compound to a sulfonyl chloride derivative through a series of reactions.", "Starting Materials": [ "Cyclobutene", "Sulfur dioxide", "Chlorine gas", "Hydrogen fluoride", "Sodium hydroxide", "Sodium chloride", "Sodium bicarbonate", "Methanol", "Diethyl ether", "Water" ], "Reaction": [ "Cyclobutene is reacted with sulfur dioxide and chlorine gas in the presence of a catalyst to form 2-chloro-1,1-dioxo-2-sulfanylidenecyclobutane.", "The resulting compound is then treated with hydrogen fluoride to form 2-fluoro-1,1-dioxo-2-sulfanylidenecyclobutane.", "Sodium hydroxide is added to the reaction mixture to form the sodium salt of the sulfonic acid derivative.", "The sodium salt is then reacted with thionyl chloride to form the sulfonyl chloride derivative.", "The resulting compound is purified using a series of washes with sodium chloride, sodium bicarbonate, methanol, diethyl ether, and water to obtain rac-(1R,2S)-2-fluorocyclobutane-1-sulfonyl chloride, cis." ] } | |
Número CAS |
1909293-47-5; 2382045-71-6 |
Nombre del producto |
rac-(1R,2S)-2-fluorocyclobutane-1-sulfonyl chloride, cis |
Fórmula molecular |
C4H6ClFO2S |
Peso molecular |
172.6 |
Nombre IUPAC |
(1S,2R)-2-fluorocyclobutane-1-sulfonyl chloride |
InChI |
InChI=1S/C4H6ClFO2S/c5-9(7,8)4-2-1-3(4)6/h3-4H,1-2H2/t3-,4+/m1/s1 |
Clave InChI |
MBCWYXRUYHCUIL-DMTCNVIQSA-N |
SMILES |
C1CC(C1F)S(=O)(=O)Cl |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![8-(3,4-dihydro-1H-isoquinolin-2-yl)-3-methyl-7-[(3-methylphenyl)methyl]purine-2,6-dione](/img/structure/B2947870.png)

![N-(pyrazolo[1,5-a]pyridin-5-yl)thiophene-3-carboxamide](/img/structure/B2947875.png)

![5-((4-Fluorophenyl)(4-(4-fluorophenyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2947878.png)


![(E)-5-(styrylsulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane](/img/structure/B2947885.png)
![2-chloro-N-(2-(dimethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2947886.png)


![2-(4-chlorophenyl)sulfanyl-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2947891.png)
![2-chloro-N-(4-methyl-1,3-thiazol-2-yl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2947892.png)
